molecular formula C19H25BFNO4 B14032891 Tert-butyl 7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

Tert-butyl 7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

Cat. No.: B14032891
M. Wt: 361.2 g/mol
InChI Key: VJDWSEYGNCQWLF-UHFFFAOYSA-N
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Description

Tert-butyl 7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is particularly significant due to its potential use as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the indole core: This can be achieved through a Fischer indole synthesis or other indole-forming reactions.

    Introduction of the fluoro group: This step involves the fluorination of the indole core, which can be done using reagents like Selectfluor.

    Protection of the carboxyl group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo various substitution reactions, particularly at the boronate ester group.

    Oxidation and Reduction: The indole core can be subjected to oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The boronate ester group makes the compound suitable for Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like halides and nucleophiles can be used under basic conditions.

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products:

    Substitution Reactions: Substituted indole derivatives.

    Oxidation: Oxidized indole products.

    Reduction: Reduced indole derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

Biology:

    Biological Probes: It can be used to develop probes for studying biological processes due to its indole core.

Medicine:

    Drug Development: The compound is a potential intermediate in the synthesis of pharmaceutical agents, including anticancer and antiviral drugs.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Tert-butyl 7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is primarily related to its ability to participate in various chemical reactions. The boronate ester group allows it to undergo Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds. The indole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Uniqueness: The presence of the fluoro group in Tert-butyl 7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate distinguishes it from other similar compounds. The fluoro group can significantly alter the electronic properties and reactivity of the compound, making it unique in its applications and potential biological activity.

Properties

Molecular Formula

C19H25BFNO4

Molecular Weight

361.2 g/mol

IUPAC Name

tert-butyl 7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

InChI

InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-11-13(12-9-8-10-14(21)15(12)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3

InChI Key

VJDWSEYGNCQWLF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3F)C(=O)OC(C)(C)C

Origin of Product

United States

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